molecular formula C8H8O3 B030951 2-Hydroxy-4-methoxybenzaldehyde CAS No. 673-22-3

2-Hydroxy-4-methoxybenzaldehyde

Cat. No.: B030951
CAS No.: 673-22-3
M. Wt: 152.15 g/mol
InChI Key: WZUODJNEIXSNEU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-methoxysalicylaldehyde, is an organic compound with the molecular formula C8H8O3. It is an isomer of vanillin and is known for its aromatic properties. This compound is found in various plants and has been identified as a potent tyrosinase inhibitor, making it valuable in cosmetic and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-4-methoxybenzaldehyde involves the reaction of a phenol derivative with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours or until the starting material is completely consumed .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-4-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Recent studies have highlighted the anti-virulence potential of HMB against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that HMB exhibited significant inhibitory effects on MRSA virulence factors, such as staphyloxanthin production, lipase, nuclease, and hemolysin activities. The minimum inhibitory concentration (MIC) was found to be 1024 μg/ml, while sub-MIC concentrations (200 μg/ml) effectively inhibited virulence without bactericidal effects. Transcriptomic analysis revealed that HMB targets virulence regulatory genes like sigB and saeS, suggesting a novel mechanism of action against MRSA infections .

Property Value
Minimum Inhibitory Concentration (MIC)1024 μg/ml
Sub-MIC Effective Concentration200 μg/ml
Targeted Virulence GenessigB, saeS

Cytotoxicity Studies
Cytotoxicity assays conducted on peripheral blood mononuclear cells (PBMCs) indicated that HMB is non-toxic at effective concentrations, which supports its potential for therapeutic use .

Food Flavoring Applications

HMB is recognized for its flavoring properties , particularly in the food industry. It has been assessed as a flavoring agent due to its almond-like aroma and safety for consumption. The European Food Safety Authority (EFSA) concluded that HMB is safe when used as a flavoring substance at intended levels. Exposure estimates for adults and children were below the acceptable daily intake (ADI) thresholds, indicating its suitability for food applications .

Exposure Estimates Children Adults
Daily Intake (μg/person/day)2460

Traditional Medicine Applications

HMB is also derived from various medicinal plants traditionally used in African herbal medicine. Its presence in these plants suggests potential therapeutic benefits, including anti-inflammatory and antioxidant activities. The ongoing research into medicinal and aromatic plants (MAPs) emphasizes the importance of compounds like HMB in developing new pharmaceuticals .

Case Studies

Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that HMB significantly reduced the virulence of MRSA strains, suggesting its application as an alternative treatment option amidst rising antibiotic resistance .

Case Study 2: Flavoring Agent Assessment
A comprehensive safety assessment by the Food Standards Agency confirmed HMB’s safety as a flavoring agent in food products, reinforcing its commercial viability in the food industry .

Comparison with Similar Compounds

2-Hydroxy-4-methoxybenzaldehyde is unique due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

2-Hydroxy-4-methoxybenzaldehyde (HMB) is a phenolic compound that has garnered attention for its diverse biological activities, particularly its antibacterial, antibiofilm, and anti-virulence properties. This article synthesizes findings from various studies to provide a comprehensive overview of HMB's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxyl and methoxy groups attached to a benzaldehyde backbone. Its chemical structure can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound is soluble in organic solvents and exhibits a range of biological properties that make it a candidate for pharmaceutical applications.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of HMB against several pathogenic bacteria, including Staphylococcus aureus and Proteus mirabilis.

Minimum Inhibitory Concentration (MIC)

The MIC of HMB has been reported to be 1024 µg/ml against Staphylococcus aureus and lower for other strains, indicating its potential as an antibacterial agent. The following table summarizes the MIC values for various pathogens:

Pathogen MIC (µg/ml)
Staphylococcus aureus1024
Proteus mirabilis500
Escherichia coli750

HMB exhibits its antibacterial effects through multiple mechanisms:

  • Membrane Disruption : HMB treatment leads to increased permeability of bacterial membranes, resulting in the release of intracellular components such as proteins and nucleic acids .
  • Inhibition of Virulence Factors : HMB significantly inhibits virulence factors such as hemolysin, urease, and biofilm formation in Proteus mirabilis, which is crucial for its pathogenicity in urinary tract infections .
  • Gene Expression Modulation : Transcriptomic analyses reveal that HMB targets virulence regulatory genes like sigB and saeS in Staphylococcus aureus, reducing the expression of virulence factors .

Anti-Virulence and Antibiofilm Properties

HMB has been shown to possess anti-virulence properties by inhibiting biofilm formation in pathogens like Proteus mirabilis. The following findings highlight its effectiveness:

  • Biofilm Inhibition : HMB demonstrated concentration-dependent inhibition of biofilm formation, with significant reductions observed in light microscopy analyses .
  • Crystalline Biofilm Reduction : It effectively reduced struvite/apatite production, which is critical in catheter-associated urinary tract infections .

Cytotoxicity Assessment

In vitro cytotoxicity assays using peripheral blood mononuclear cells (PBMCs) indicated that HMB exhibits low toxicity, making it a promising candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Methicillin-resistant Staphylococcus aureus (MRSA) :
    • Researchers found that HMB not only inhibited MRSA growth but also enhanced the effectiveness of traditional antibiotics like tetracycline when combined with HMB treatment .
  • Evaluation Against Urinary Tract Infections :
    • A study highlighted the potential of HMB in managing infections caused by Proteus mirabilis, emphasizing its role in preventing biofilm-associated complications in catheterized patients .

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 2-Hydroxy-4-methoxybenzaldehyde?

  • Answer : Characterization typically employs:

  • Mass Spectrometry (MS) : For molecular weight confirmation and structural elucidation .
  • Nuclear Magnetic Resonance (NMR) : To resolve hydroxyl and methoxy group positions (¹H and ¹³C NMR) .
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretching at ~1660 cm⁻¹) .
  • X-ray Crystallography : For crystal structure determination, often using programs like SHELXL for refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Tightly sealed goggles, nitrile gloves (tested for permeation resistance), and lab coats .
  • Ventilation : Use fume hoods or ensure well-ventilated workspaces to avoid inhalation .
  • Storage : Keep in tightly sealed containers at room temperature, away from incompatible substances .
  • Emergency Measures : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for this compound?

  • Answer :

  • Data Harmonization : Cross-validate studies using standardized assays (e.g., OECD guidelines). EFSA’s evaluation noted no genotoxicity in bacterial reverse mutation tests, but conflicting results may arise from impurities (e.g., 1-methyl-2-pyrrolidone) .
  • Source Purity : Ensure the compound is free of stabilizers or solvents (e.g., confirm absence of NMP via GC-MS) .
  • Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies, considering species-specific metabolic pathways .

Q. What methodological considerations are critical when evaluating the tyrosinase inhibitory activity of this compound?

  • Answer :

  • Enzyme Source : Use purified tyrosinase from standardized sources (e.g., mushroom vs. human recombinant) to ensure reproducibility .
  • Assay Conditions : Optimize pH (6.8–7.0) and temperature (25–37°C) to mimic physiological environments .
  • Controls : Include kojic acid as a positive control and validate inhibition kinetics (e.g., Lineweaver-Burk plots) .
  • Structural Analogues : Compare with isomers (e.g., isovanillin) to assess structure-activity relationships .

Q. How can researchers optimize synthetic routes for this compound?

  • Answer :

  • Natural Product Extraction : Isolate from plant sources (e.g., Mondia whitei) using ethanol-based crystallization .
  • One-Step Synthesis : Utilize Reaxys or Pistachio databases to predict feasible pathways, such as methoxylation of salicylaldehyde derivatives .
  • Purity Monitoring : Employ HPLC with UV detection (λ = 280 nm) to verify product homogeneity .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Answer :

  • Matrix Interference : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from biological samples .
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI⁻ mode for enhanced sensitivity) .
  • Stability Testing : Assess degradation under varying pH and light exposure; EFSA recommends stability tests at 40°C/75% RH for 6 months .

Properties

IUPAC Name

2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUODJNEIXSNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060970
Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellow to beige crystal
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.231
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

673-22-3
Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Record name 4-methoxysalicylaldehyde
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Record name 4-METHOXYSALICYLALDEHYDE
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Synthesis routes and methods

Procedure details

Beta-resorcyl aldehyde (13.8 grams) is dissolved in sodium methoxide (in amount equivalent to 2.3 grams of sodium), and 14.2 grams of methyl iodide are added. The mixture is refluxed for 4 hours. Alcohol (methanol) is distilled off and dilute HCl added. The resulting red liquid is separated from the aqueous layer, dried and steam distilled.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.3 g
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methoxybenzaldehyde
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2-Hydroxy-4-methoxybenzaldehyde
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